Cafeína-trimetil-13C3

Descripción general

Descripción

Cafeína-13C3 (CRM) es un material de referencia certificado utilizado principalmente para la cuantificación de cafeína en diversas muestras mediante cromatografía de gases-espectrometría de masas (GC-MS) o cromatografía líquida-espectrometría de masas (LC-MS) . Este compuesto está marcado isotópicamente con carbono-13, lo que lo convierte en una herramienta esencial en química analítica para realizar mediciones precisas y exactas .

Aplicaciones Científicas De Investigación

La Cafeína-13C3 se utiliza ampliamente en la investigación científica, incluyendo:

Mecanismo De Acción

La Cafeína-13C3 ejerce sus efectos al imitar el comportamiento de la cafeína natural. Actúa principalmente como antagonista de los receptores de adenosina, particularmente los receptores A1 y A2A, en el sistema nervioso central . Esto lleva a una mayor actividad neuronal y la liberación de neurotransmisores como la dopamina y la norepinefrina, lo que resulta en una mayor alerta y una menor fatiga .

Análisis Bioquímico

Biochemical Properties

Caffeine-trimethyl-13C3 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is similar to those of regular caffeine, given their structural similarity .

Cellular Effects

Caffeine-trimethyl-13C3 affects various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Caffeine-trimethyl-13C3 is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of Caffeine-trimethyl-13C3 may change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Caffeine-trimethyl-13C3 vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Caffeine-trimethyl-13C3 is involved in various metabolic pathways. It interacts with several enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Caffeine-trimethyl-13C3 is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Cafeína-13C3 implica la incorporación de isótopos de carbono-13 en la molécula de cafeína. Esto se logra típicamente a través de una serie de reacciones químicas que comienzan con precursores marcados. El proceso involucra la metilación de teobromina o teofilina marcadas, seguida de pasos de purificación para aislar el producto deseado .

Métodos de producción industrial

La producción industrial de Cafeína-13C3 sigue rutas sintéticas similares pero a mayor escala. El proceso implica medidas estrictas de control de calidad para asegurar la pureza isotópica y la consistencia del producto final. El compuesto se formula luego en una solución, típicamente en metanol, para facilitar su uso en aplicaciones analíticas .

Análisis De Reacciones Químicas

Tipos de reacciones

La Cafeína-13C3 experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede conducir a la formación de diversos derivados oxidados de la cafeína.

Reducción: Aunque menos común, las reacciones de reducción pueden modificar la molécula de cafeína.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Se emplean diversos agentes alquilantes en las reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir compuestos como la paraxantina y la teobromina .

Comparación Con Compuestos Similares

Compuestos similares

Cafeína: El estimulante natural que se encuentra en el café, el té y otras bebidas.

Teobromina: Un compuesto relacionado que se encuentra en el chocolate, con efectos estimulantes similares pero más suaves.

Teofilina: Utilizado médicamente para tratar enfermedades respiratorias como el asma.

Singularidad

La Cafeína-13C3 es única debido a su marcado isotópico, lo que permite una cuantificación y un rastreo precisos en diversas aplicaciones analíticas. Esto la convierte en una herramienta invaluable en la investigación y la industria, proporcionando información que no es posible obtener con compuestos no marcados .

Propiedades

IUPAC Name |

1,3,7-tri((113C)methyl)purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYVLZVUVIJVGH-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]N1C=NC2=C1C(=O)N(C(=O)N2[13CH3])[13CH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437172 | |

| Record name | 1,3,7-Tris[(13C)methyl]-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78072-66-9 | |

| Record name | 1,3,7-Tris[(13C)methyl]-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 78072-66-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

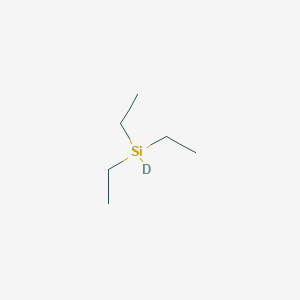

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

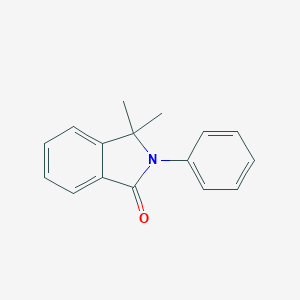

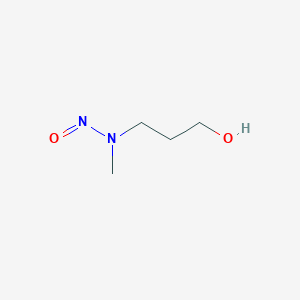

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester](/img/structure/B108238.png)